molecular formula C15H24N2O2 B14275852 2-Diazonio-1-(dicyclohexylmethoxy)ethen-1-olate CAS No. 139021-84-4

2-Diazonio-1-(dicyclohexylmethoxy)ethen-1-olate

Cat. No.: B14275852
CAS No.: 139021-84-4
M. Wt: 264.36 g/mol
InChI Key: NGMDPJVYRMTZDY-UHFFFAOYSA-N
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Description

2-Diazonio-1-(dicyclohexylmethoxy)ethen-1-olate is a chemical compound that belongs to the class of diazonium compounds. These compounds are characterized by the presence of a diazonium group (-N₂⁺) attached to a carbon atom. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications.

Preparation Methods

The synthesis of 2-Diazonio-1-(dicyclohexylmethoxy)ethen-1-olate typically involves the reaction of a suitable precursor with a diazotizing agent. The reaction conditions often include low temperatures and acidic environments to stabilize the diazonium group. Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

2-Diazonio-1-(dicyclohexylmethoxy)ethen-1-olate undergoes various types of chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxides or other oxygen-containing compounds.

    Reduction: Reduction reactions can convert the diazonium group into an amine group.

    Substitution: The diazonium group can be replaced by other functional groups, such as halides or hydroxyl groups.

Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Diazonio-1-(dicyclohexylmethoxy)ethen-1-olate has several scientific research applications:

    Chemistry: It is used in the synthesis of complex organic molecules and as an intermediate in various chemical reactions.

    Biology: The compound can be used to modify biomolecules for research purposes.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Diazonio-1-(dicyclohexylmethoxy)ethen-1-olate involves the interaction of the diazonium group with various molecular targets. The diazonium group is highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity allows the compound to participate in a wide range of chemical reactions, making it a versatile tool in scientific research.

Comparison with Similar Compounds

Similar compounds to 2-Diazonio-1-(dicyclohexylmethoxy)ethen-1-olate include:

These compounds share the diazonium group but differ in their substituents, which can affect their reactivity and applications. The unique structure of this compound, with its dicyclohexylmethoxy group, provides distinct properties that can be advantageous in specific chemical reactions and applications.

Properties

CAS No.

139021-84-4

Molecular Formula

C15H24N2O2

Molecular Weight

264.36 g/mol

IUPAC Name

dicyclohexylmethyl 2-diazoacetate

InChI

InChI=1S/C15H24N2O2/c16-17-11-14(18)19-15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h11-13,15H,1-10H2

InChI Key

NGMDPJVYRMTZDY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(C2CCCCC2)OC(=O)C=[N+]=[N-]

Origin of Product

United States

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